C18H14BrNO5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H14BrNO5 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H14BrNO5/c1-23-15-9-13(16(24-2)8-12(15)19)20-17(21)11-7-10-5-3-4-6-14(10)25-18(11)22/h3-9H,1-2H3,(H,20,21) |
InChI Key |
YSZHJJMODZXNET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3OC2=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for C18h14brno5 and Its Precursors
Retrosynthetic Analysis and Key Disconnections for C18H14BrNO5
A retrosynthetic analysis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide reveals key disconnections that lead back to simpler, commercially available starting materials. The primary disconnection is typically made at the amide bond, which links the coumarin (B35378) core to the aniline (B41778) substituent.
Amide Bond Disconnection: This disconnection breaks the target molecule into two main fragments: a brominated coumarin-3-carboxylic acid derivative (or its corresponding ester) and 3,4-dimethoxyaniline (B48930). This step represents the final coupling reaction in the forward synthesis.
Fragment A: 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (or ester).
Fragment B: 3,4-dimethoxyaniline.
Coumarin Core Disconnection (Pechmann Condensation): The 6-bromo-2-oxo-2H-chromene-3-carboxylic acid fragment can be further disconnected via the Pechmann condensation, a widely used method for coumarin synthesis. This disconnection leads to:
A brominated phenol (B47542) derivative (e.g., a suitably substituted resorcinol (B1680541) or a related phenol that will yield the 6-bromo substitution).
A β-keto ester or a related three-carbon unit that can form the carboxylic acid functionality at the 3-position of the coumarin ring. For instance, derivatives of malonic acid or acetoacetic acid are common precursors.
Bromination Step: The bromine atom at the 6-position can be introduced either onto the phenol precursor before the coumarin ring formation or onto the pre-formed coumarin-3-carboxylic acid/ester. This step can be viewed as a disconnection from a non-brominated coumarin precursor.
Identification and Synthesis of Primary Building Blocks for this compound
Based on the retrosynthetic analysis, the primary building blocks required for the synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide are:
3,4-Dimethoxyaniline: This aniline derivative is a key amine component. It can be synthesized through various routes, including the reduction of 4-nitro-1,2-dimethoxybenzene or the amination of 4-bromoveratrole (B120743) cdnsciencepub.comprepchem.comacs.org. It is generally available commercially.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (or ester): This constitutes the coumarin core. Its synthesis can be achieved through several pathways:
Pechmann Condensation: Condensation of a brominated phenol (e.g., a brominated resorcinol derivative) with a β-keto ester (like ethyl acetoacetate (B1235776) or ethyl benzoylacetate) or a related precursor that can yield the 3-carboxylic acid functionality. This reaction typically requires acidic catalysis wikipedia.orgucl.ac.ukjk-sci.comnih.govorganic-chemistry.orgacs.orgasianpubs.org.
Knoevenagel Condensation: Reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate, followed by hydrolysis of the nitrile to the carboxylic acid, can also yield the desired coumarin-3-carboxylic acid scaffold smolecule.comniscair.res.in.
Bromination of a Pre-formed Coumarin: Alternatively, a non-brominated coumarin-3-carboxylic acid or ester can be synthesized first, followed by regioselective bromination at the 6-position, often using N-bromosuccinimide (NBS) ucl.ac.ukniscair.res.invulcanchem.comnih.govorganic-chemistry.org.
Brominating Agent: If bromination is performed on a pre-formed coumarin, agents like N-bromosuccinimide (NBS) are commonly employed, often in solvents like acetonitrile (B52724) or carbon tetrachloride, under controlled temperature and time ucl.ac.uknih.govorganic-chemistry.org.
Optimization of Reaction Pathways and Conditions for this compound Formation
The synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves two primary stages, each requiring optimization for yield, purity, and efficiency.
Stage 1: Synthesis of the Brominated Coumarin Core (e.g., 6-bromo-2-oxo-2H-chromene-3-carboxylic acid)
Pechmann Condensation:
Catalysts: A variety of acidic catalysts are effective, including strong Brønsted acids (H₂SO₄, TFA, methanesulfonic acid), Lewis acids (AlCl₃, ZrCl₄, TiCl₄), and heterogeneous solid acids (e.g., silica-supported sulfuric acid, nano-catalysts like Zn-Ti oxides) wikipedia.orgjk-sci.comnih.govorganic-chemistry.orgacs.orgasianpubs.orgrsc.org. The choice of catalyst significantly influences reaction rate and yield.
Solvents: Reactions can be performed in polar solvents like ethanol (B145695), acetonitrile, or DMF, or under solvent-free conditions, often with microwave or ultrasound irradiation to accelerate the process wikipedia.orgjk-sci.comnih.govacs.orgasianpubs.orgrsc.orgsathyabama.ac.in.
Temperature and Time: Reaction temperatures can range from room temperature to reflux, with reaction times varying from minutes (under microwave irradiation) to several hours, depending on the catalyst and conditions wikipedia.orgjk-sci.comnih.govacs.orgasianpubs.orgrsc.org. Optimization studies have shown that specific catalyst loadings (e.g., 10 mol% for Zn₀.₉₂₅Ti₀.₀₇₅O) and temperatures (e.g., 120 °C) can maximize yield nih.govacs.orgrsc.org.
Stoichiometry: Equimolar ratios of phenol and β-keto ester are typically used, though slight excesses might be employed to drive the reaction to completion.
Bromination Step (if performed on the coumarin):
Brominating Agent: N-bromosuccinimide (NBS) is a common reagent for electrophilic aromatic bromination ucl.ac.uknih.govorganic-chemistry.org.
Conditions: The reaction is often carried out in acetonitrile or dichloromethane (B109758) at temperatures ranging from 0 °C to reflux, with reaction times typically from a few hours to overnight. Optimization involves selecting the appropriate solvent, temperature, and reaction time to achieve regioselective bromination at the 6-position while minimizing side reactions ucl.ac.uknih.govorganic-chemistry.orgwits.ac.za.
Stage 2: Amidation Reaction
The final step involves forming the amide bond between the brominated coumarin-3-carboxylic acid (or its ester) and 3,4-dimethoxyaniline.
Coupling Reagents: Direct amidation often requires activation of the carboxylic acid. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) with additives like HOBt (1-hydroxybenzotriazole) vulcanchem.com, or phosphonium-based reagents like PyBOP with DIPEA rsc.org.
Catalytic Amidation: Alternatively, catalytic methods can be employed. These include:
Boron-based catalysts: Boric acid, boronic acids, and borate (B1201080) esters are effective for amidation, though their efficiency can vary with substrate nucleophilicity ucl.ac.ukrsc.org.
Transition metal catalysts: Palladium, nickel, and manganese complexes have been developed for catalyzing amidation reactions, often facilitating the coupling of less reactive substrates like anilines with esters organic-chemistry.orgmdpi.comresearchgate.netmdpi.comrsc.orgresearchgate.net.
Lewis acids/bases: Certain Lewis acids or bases can also catalyze amidation reactions researchgate.net.
Reaction Conditions:
Solvents: Solvents like DMF, dichloromethane, toluene (B28343), or ethanol are commonly used cdnsciencepub.comprepchem.comacs.orgucl.ac.ukvulcanchem.comrsc.orgvulcanchem.com. Solvent-free conditions are also explored for greener synthesis rsc.org.
Temperature and Time: Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to over 24 hours, depending on the catalyst system and substrate reactivity acs.orgucl.ac.ukvulcanchem.comrsc.orgresearchgate.netvulcanchem.com. For example, reacting a brominated chromene ester with 3,4-dimethoxyaniline in toluene under reflux for 6-8 hours is a reported condition for analogous syntheses ucl.ac.ukvulcanchem.com.
Stoichiometry: Equimolar amounts of the coumarin precursor and aniline are typically used, with catalytic amounts of coupling agents or catalysts.
Solvent Effects on this compound Yield and Selectivity
Solvent choice plays a critical role in both coumarin formation and amidation. For the Pechmann condensation, polar solvents like ethanol or acetonitrile can facilitate the reaction, while solvent-free conditions, often combined with microwave irradiation, can significantly reduce reaction times and improve yields jk-sci.comnih.govacs.orgasianpubs.orgrsc.org. In the amidation step, solvents like toluene or DMF are often used for reflux conditions, while dichloromethane or acetonitrile might be employed with coupling reagents at lower temperatures ucl.ac.ukvulcanchem.comrsc.orgvulcanchem.com. The solvent can influence substrate solubility, catalyst activity, and the rate of byproduct removal (e.g., azeotropic removal of water).
Temperature and Pressure Parameters in this compound Synthesis
Temperature is a key parameter for optimizing reaction rates and yields. Pechmann condensations can occur at room temperature for activated phenols but often require heating to reflux for less reactive substrates wikipedia.orgjk-sci.com. Microwave or ultrasound irradiation can dramatically reduce reaction times by increasing reaction temperatures and energy transfer efficiency asianpubs.orgrsc.org. Amidation reactions also vary in their temperature requirements, with some catalytic methods proceeding efficiently at room temperature, while others necessitate heating to 80-140 °C acs.orgrsc.orgorganic-chemistry.orgresearchgate.netmdpi.comrsc.orgresearchgate.net. Pressure is generally not a critical parameter unless specific reactions (e.g., gas-phase reactions) are involved, which is not typical for this synthesis.
Stoichiometric Control and Reaction Kinetics of this compound Formation
Precise stoichiometric control of reactants is essential to maximize the yield of the desired product and minimize the formation of byproducts. For the Pechmann condensation, equimolar amounts of the phenol and β-keto ester are generally used. In the amidation step, a slight excess of the amine or carboxylic acid derivative might be employed to ensure complete conversion of the limiting reagent. Understanding reaction kinetics, often monitored by Thin Layer Chromatography (TLC), allows for the determination of optimal reaction times, preventing over-reaction or degradation of products.
Catalytic Strategies in the Synthesis of this compound
Catalysis is central to the efficient synthesis of this compound:
Pechmann Condensation Catalysis: A broad spectrum of acid catalysts are utilized, ranging from traditional strong mineral acids and Lewis acids to more modern heterogeneous catalysts and ionic liquids wikipedia.orgjk-sci.comnih.govorganic-chemistry.orgacs.orgasianpubs.orgrsc.org. Heterogeneous catalysts offer advantages in terms of ease of separation, recyclability, and reduced environmental impact. Examples include silica-supported sulfuric acid, nano-crystalline sulfated-zirconia, and metal oxide nanoparticles (e.g., Zn-Ti oxides) nih.govacs.orgasianpubs.orgrsc.org.
Amidation Catalysis: The formation of the amide bond can be facilitated by various catalytic systems:
Boron Catalysis: Boronic acids and boric acid are known to catalyze direct amidation reactions, promoting the formation of amide bonds from esters and amines ucl.ac.ukrsc.org.
Transition Metal Catalysis: Palladium, nickel, and manganese complexes, often in combination with specific ligands (e.g., N-heterocyclic carbenes), are highly effective for the catalytic amidation of esters and amides, even with less nucleophilic anilines organic-chemistry.orgmdpi.comresearchgate.netmdpi.comrsc.orgresearchgate.net. These catalysts facilitate C-O or C-N bond activation.
Coupling Reagents: While not strictly catalytic in the traditional sense, reagents like DCC/HOBt or PyBOP act as stoichiometric activators for the carboxylic acid, enabling efficient amide bond formation vulcanchem.comrsc.org.
Data Tables
While specific quantitative data for the direct synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not extensively detailed in the provided snippets, representative yields and conditions for analogous reactions can illustrate the process.
Table 1: Representative Conditions for Pechmann Condensation (Coumarin Core Formation)
| Phenol Derivative | β-Keto Ester/Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | H₂SO₄ | Neat | Reflux | 4-6 | 70-85 | wikipedia.orgjk-sci.com |
| Resorcinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%) | Solvent-free | 110 | 1 | 88 | acs.org |
| 5-Bromo-2-hydroxybenzaldehyde | Ethyl cyanoacetate | Trifluoroacetic acid | Reflux | - | - | Good | smolecule.com |
| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid precursor | - | Microwave (H₂SO₄-SiO₂) | Solvent-free | RT to 100 | 0.1-0.5 | >90 | asianpubs.org |
Note: The specific phenol derivative required for the 6-bromo substitution would be a brominated resorcinol or similar activated phenol.
Table 2: Representative Conditions for Amidation (Coupling with 3,4-Dimethoxyaniline)
| Coumarin Precursor | Amine Component | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 3,4-Dimethoxyaniline | Toluene reflux | Toluene | Reflux | 6-8 | Good | ucl.ac.ukvulcanchem.com |
| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 3,4-Dimethoxyaniline | PyBOP, DIPEA | DMF/CH₂Cl₂ | RT (after 0°C) | 4 | High | rsc.org |
| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 3,4-Dimethoxyaniline | DCC, HOBt | CH₂Cl₂ | 0°C → RT | 24 | ~65 | vulcanchem.com |
| Ester of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | 3,4-Dimethoxyaniline | MnCl₂ / Base | Various | RT to 140 | 1-16 | Good | researchgate.netmdpi.com |
Note: Yields and optimal conditions are highly dependent on specific substrates and reaction parameters. The data presented are indicative of typical outcomes for analogous transformations.
Compound List
This compound: 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Transition Metal-Catalyzed Coupling Reactions for this compound
Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. For coumarin derivatives, these reactions are employed for late-stage functionalization or for constructing complex precursors. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, are frequently utilized to introduce aryl, alkenyl, or alkynyl groups onto pre-functionalized coumarin scaffolds, like bromocoumarins or coumarin-3-carboxylic acids researchgate.netresearchgate.netias.ac.in. For instance, palladium catalysts can facilitate the C-H activation and subsequent functionalization of coumarins at the C-3 or C-4 positions, offering atom-economical routes to substituted derivatives mdpi.com. Copper catalysis is also instrumental, notably in the amidation of coumarin-3-carboxylic acids with amines or in click chemistry reactions for creating triazole-linked coumarin conjugates researchgate.netias.ac.in.
Organocatalytic Approaches to this compound
Organocatalysis offers a metal-free alternative for synthesizing complex organic molecules, often providing high selectivity and mild reaction conditions. For coumarin synthesis, organocatalysts are employed in various transformations. Asymmetric organocatalyzed reactions, utilizing chiral amines or squaramides, have been developed for the enantioselective synthesis of coumarin derivatives, including Michael additions and cycloaddition reactions that form the coumarin core or its precursors researchgate.netbeilstein-journals.orgjcsp.org.pkjcsp.org.pk. Furthermore, multicomponent reactions (MCRs) catalyzed by simple organocatalysts, such as piperidine-iodine systems, provide efficient one-pot methods for assembling coumarin-3-carboxamides from salicylaldehydes, amines, and malonates mdpi.comnih.gov. These methods often highlight green chemistry principles, using solvents like ethanol and requiring minimal workup.
Biocatalytic Transformations Towards this compound Intermediates
Biocatalysis leverages enzymes to mediate chemical transformations, offering exquisite selectivity and operating under mild, environmentally friendly conditions. For coumarin synthesis, enzymes can be used to prepare key intermediates or to functionalize existing coumarin structures. For example, lipases, such as Lipase TL IM from Thermomyces lanuginosus, have been employed in continuous flow systems for the enzymatic synthesis of coumarin carboxamide derivatives from coumarin carboxylate esters and amines mdpi.comresearchgate.net. Cytochrome P450 enzymes have also been utilized for the hydroxylation of phenolic precursors, yielding hydroxylated coumarin intermediates valuable for further functionalization iajesm.in. Additionally, biocatalytic reduction of the double bond in coumarin itself by microorganisms can yield dihydrocoumarins, which are important intermediates in natural product biosynthesis mdpi.comnih.govacs.org.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers/Diastereomers
Many coumarin derivatives exhibit chirality, and their biological activity is often enantiomer-specific. Therefore, stereoselective synthesis and efficient chiral resolution techniques are crucial. Asymmetric organocatalysis has emerged as a powerful tool for the direct enantioselective synthesis of chiral coumarins, often through Michael addition or cycloaddition reactions, achieving high enantiomeric excesses (ee) beilstein-journals.orgjcsp.org.pkjcsp.org.pk. For example, organocatalyzed Michael additions involving 4-hydroxycoumarin (B602359) and substituted dibenzylideneacetones, using catalysts like 9-amino-9-deoxyepiquinine, have yielded coumarin derivatives with enantioselectivities ranging from 24% to 95% ee jcsp.org.pkjcsp.org.pk.
Chiral resolution of racemic coumarin derivatives is typically achieved using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) ucy.ac.cyresearchgate.netacs.orgnih.govnih.gov. Polysaccharide-based CSPs, such as amylose (B160209) derivatives, have proven effective for separating enantiomers of various coumarin compounds, allowing for the isolation of individual enantiomers and the study of their distinct biological activities nih.gov. Molecular docking studies are often employed in conjunction with experimental data to understand the chiral recognition mechanisms and predict the binding affinities of different enantiomers to biological targets jcsp.org.pkacs.orgnih.govnih.gov.
Scalable Synthesis Protocols for this compound
Scalable synthesis protocols for coumarin derivatives, including 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, often rely on established, robust reactions that can be adapted for larger-scale production. A common route involves the Pechmann condensation, a well-established method for coumarin synthesis, which typically reacts a phenol with a β-keto ester under acidic conditions vulcanchem.comwikipedia.orgarkat-usa.orgorganic-chemistry.orgresearchgate.net. For the specific target compound, a plausible scalable approach involves:
Coumarin Core Formation: Synthesis of a coumarin ester, such as ethyl 2-oxo-2H-chromene-3-carboxylate, often via the Pechmann condensation of a suitable resorcinol derivative with ethyl acetoacetate vulcanchem.comwikipedia.orgarkat-usa.orgorganic-chemistry.orgmdpi.com.
Bromination: Introduction of the bromine atom at the 6-position of the coumarin scaffold. This is typically achieved through electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) in acetic acid under controlled conditions vulcanchem.com.
Amidation: Formation of the carboxamide linkage. This step involves reacting the brominated coumarin-3-carboxylic acid (or its activated derivative, like an ester or acid chloride) with 3,4-dimethoxyaniline. This amidation can be performed using various coupling reagents (e.g., EDCI/HOBt) or by direct aminolysis of the ester under reflux in a suitable solvent like toluene or ethanol vulcanchem.commdpi.com.
Scalability is further enhanced by employing techniques like microwave irradiation or solvent-free conditions, which can reduce reaction times and improve yields, as demonstrated in various Pechmann condensation protocols arkat-usa.orgasianpubs.orgeurekaselect.com.
Compound Name Table
| Chemical Name | Molecular Formula |
| 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | This compound |
| 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid | This compound |
| 2-(4-{[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2-methoxyphenoxy)acetic acid | This compound |
| 2-[(2-Methoxyphenyl)amino]-2-oxoethyl 5-bromo-1-benzofuran-2-carboxylate | This compound |
| 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1H-indol-2-one | This compound |
Advanced Spectroscopic and Crystallographic Characterization of C18h14brno5
High-Resolution Mass Spectrometry for Molecular Formula Confirmation of C18H14BrNO5
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
NMR spectroscopy is indispensable for determining the detailed three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional NMR (1H, 13C, 15N, 79/81Br) of this compound
1H NMR Spectroscopy: This technique provides information about the number, type, and environment of hydrogen atoms in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, influenced by neighboring electronegative atoms or functional groups. The integration of each signal corresponds to the relative number of protons giving rise to that signal. Spin-spin coupling (splitting of signals) reveals the number of neighboring protons, providing connectivity information. rsc.orgnih.govarxiv.orgslideshare.netorganicchemistrydata.orgvanderbilt.edulibretexts.org For this compound, a complex spectrum with numerous signals would be expected due to the 14 hydrogen atoms, likely indicating aromatic and/or aliphatic regions.
13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would ideally give rise to a distinct signal, with its chemical shift indicative of its functional group (e.g., aromatic carbons, carbonyl carbons, carbons bonded to oxygen or nitrogen). rsc.orgnih.govarxiv.orgorganicchemistrydata.orgvanderbilt.edulibretexts.orghmdb.ca Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH3, CH2, CH, and quaternary carbons.
15N NMR Spectroscopy: If nitrogen is present in a functional group that can be observed, 15N NMR would provide direct information about the nitrogen atom's environment. However, due to its low natural abundance and sensitivity, 15N NMR often requires isotopic enrichment or specialized techniques. nih.gov
79/81Br NMR Spectroscopy: Direct NMR observation of bromine nuclei is less common and more challenging due to their quadrupolar nature, which can lead to broad signals and complex relaxation behavior. If detectable, 79/81Br NMR could offer insights into the electronic environment of the bromine atom. nih.gov
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for this compound Connectivity and StereochemistryTwo-dimensional (2D) NMR experiments are crucial for establishing the detailed connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled through chemical bonds (typically two or three bonds apart), helping to map out proton spin systems. princeton.edumdpi.comemerypharma.comsdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (one-bond correlation), allowing for the assignment of proton signals to their directly attached carbon atoms. princeton.edumdpi.comemerypharma.comsdsu.eduyoutube.comrsc.orgcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by multiple bonds (typically two or three bonds), providing long-range connectivity information essential for assembling the molecular skeleton and confirming assignments. princeton.edumdpi.comemerypharma.comsdsu.eduyoutube.comrsc.orgcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies through-space proximity between protons, which is vital for determining stereochemistry and conformational aspects of the molecule. slideshare.netprinceton.edu
Solid-State NMR Applications for this compound PolymorphsSolid-state NMR (SS-NMR) techniques, such as Magic Angle Spinning (MAS) NMR, are employed to study compounds in their solid crystalline or amorphous forms. SS-NMR is particularly valuable for identifying and characterizing different polymorphic forms of a compound, as subtle differences in crystal packing and molecular conformation can lead to distinct NMR spectra.rsc.orgresearchgate.netkoreascience.krnih.govfrontiersin.orgFor this compound, SS-NMR could reveal information about its crystalline structure, potential polymorphism, and the number of unique molecules within the unit cell, which are critical for understanding its physical properties and stability.
Compound List:
this compound
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups present within a molecule. Both methods rely on the interaction of electromagnetic radiation with molecular vibrations, such as stretching and bending of chemical bonds. The absorption or scattering of specific frequencies of light corresponds to the characteristic vibrational modes of different functional groups, allowing for their identification.
For a compound with the formula this compound, one might anticipate the presence of aromatic rings, given the high carbon-to-hydrogen ratio. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching modes are observed in the region of 1500-1680 cm⁻¹. The presence of bromine (Br) would likely manifest as a C-Br stretching vibration, typically found in the fingerprint region of the IR spectrum, often between 500-700 cm⁻¹. The five oxygen atoms suggest the possibility of various oxygen-containing functional groups, such as carbonyls (C=O), hydroxyls (O-H), ethers (C-O), or esters (R-COO-R').
Carbonyl (C=O) stretching: Expected in the range of 1670-1780 cm⁻¹, with the exact position depending on conjugation and neighboring groups. chemistrytalk.orglibretexts.org
Hydroxyl (O-H) stretching: If present as an alcohol, it typically appears as a broad band between 3200-3600 cm⁻¹. If part of a carboxylic acid, it is often a very broad band centered around 3000 cm⁻¹. chemistrytalk.orglibretexts.orgsavemyexams.com
C-O stretching: Found in the range of 1040-1300 cm⁻¹. chemistrytalk.orgsavemyexams.com
Raman spectroscopy can detect vibrations that cause a change in the molecule's polarizability, often complementing IR by being more sensitive to symmetric vibrations and C=C bonds. It is also advantageous for samples in aqueous solutions and requires minimal sample preparation. horiba.comutoronto.ca
Table 3.3.1: Hypothetical IR Absorption Bands for this compound
| Functional Group/Bond | Characteristic Wavenumber (cm⁻¹) | Appearance (IR) |
| Aromatic C-H stretching | 3000 - 3100 | Medium |
| Aromatic C=C stretching | 1500 - 1680 | Medium/Strong |
| Carbonyl (C=O) stretching | 1700 - 1750 | Strong |
| C-O stretching (e.g., ether) | 1040 - 1300 | Medium |
| C-Br stretching | 500 - 700 | Medium/Strong |
Note: The specific peak positions and intensities are illustrative, as they depend on the exact molecular structure and environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule, typically involving the excitation of electrons from lower energy ground states to higher energy excited states. This technique is particularly useful for compounds containing chromophores, such as conjugated π systems, aromatic rings, and lone pairs of electrons. The absorption of UV-Vis light (wavelengths typically from 200-700 nm) leads to transitions like π→π* and n→π*. bspublications.netlibretexts.org
For this compound, the presence of an extended carbon framework (C18) strongly suggests the likelihood of aromatic or conjugated systems. Such systems absorb light in the UV-Vis region, with the wavelength of maximum absorption (λmax) and molar absorptivity (ε) providing insights into the extent of conjugation and the nature of the electronic transitions. For instance, increased conjugation generally leads to a bathochromic shift (longer λmax) and increased molar absorptivity. The bromine atom and oxygen-containing functional groups can also influence the electronic transitions and absorption characteristics. bspublications.netlibretexts.orgshu.ac.ukmsu.edu
Table 3.4.1: Hypothetical UV-Vis Absorption Maxima for this compound
| Absorption Type | Expected Wavelength Range (nm) | Possible Chromophore/Transition |
| π→π | 250 - 400 | Conjugated aromatic system |
| n→π | 300 - 450 | Carbonyl or other heteroatom |
Note: The specific λmax values are hypothetical and would be determined experimentally based on the precise electronic structure of this compound.
X-ray Crystallography for Single-Crystal Structure Determination of this compound
Table 3.5.1: Typical Crystallographic Data Parameters
| Parameter | Typical Value/Description for this compound |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | P2₁/c, Pbca, etc. |
| Unit Cell Dimensions (a, b, c) | e.g., 10.5 Å, 12.3 Å, 15.8 Å |
| Unit Cell Angles (α, β, γ) | e.g., 90°, 105°, 90° |
| Z (Molecules per unit cell) | e.g., 4 |
| R-factor | e.g., < 0.05 |
| Density (g/cm³) | Calculated based on structure |
Note: These values are illustrative and would be determined experimentally.
Crystal Packing and Intermolecular Interactions in this compound Lattices
Beyond the molecular structure, X-ray crystallography also reveals how molecules are arranged in the solid state, known as crystal packing. This arrangement is dictated by intermolecular forces, which are crucial for determining the physical properties of the solid, such as melting point, solubility, and mechanical stability. numberanalytics.comnih.govcam.ac.uk
For this compound, potential intermolecular interactions could include:
Van der Waals forces: Present between all molecules, arising from temporary fluctuations in electron distribution. numberanalytics.com
π-π stacking: If the molecule contains aromatic rings, these can stack face-to-face, contributing to lattice stability. numberanalytics.comresearchgate.net
Hydrogen bonding: If hydroxyl or carboxylic acid groups are present, they can form hydrogen bonds between molecules. numberanalytics.comrsc.org
Halogen bonding: The bromine atom might participate in halogen bonding (e.g., Br···O or Br···N interactions), which can significantly influence crystal packing. researchgate.netrsc.org
Analyzing these interactions helps in understanding the solid-state behavior and potential polymorphism of this compound.
Absolute Configuration Assignment of Chiral this compound Species
If this compound possesses one or more stereogenic centers, it can exist as enantiomers (non-superimposable mirror images). X-ray crystallography, particularly through the use of anomalous dispersion effects (especially with heavier atoms like bromine), can directly determine the absolute configuration (R or S) of these chiral centers. libretexts.org This is achieved by comparing the diffraction data with theoretical models, allowing for the assignment of a specific spatial arrangement to the atoms around a chiral center. This is a definitive method for establishing the absolute stereochemistry of chiral molecules.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Molecules
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light by a sample as a function of wavelength. photophysics.comrsc.orgaps.orgaps.org If this compound is chiral, its CD spectrum will exhibit characteristic positive or negative signals (Cotton effects) corresponding to electronic transitions within chiral chromophores in the molecule.
The presence of chirality means the molecule is not superimposable on its mirror image. libretexts.orgphotophysics.comchadsprep.com CD spectroscopy is a powerful tool for:
Detecting Chirality: A non-zero CD signal indicates the presence of chirality. photophysics.comrsc.org
Determining Absolute Configuration: By comparing experimental CD spectra with theoretical calculations or known standards, the absolute configuration (R or S) of chiral centers can be assigned. libretexts.orgmdpi.comnih.gov
Studying Conformation: CD can also provide information about the conformational preferences of chiral molecules, especially in solution. photophysics.com
The specific wavelengths at which CD signals appear are related to the electronic transitions of the molecule's chromophores, similar to UV-Vis spectroscopy, but the differential absorption provides stereochemical information.
Table 3.6.1: Hypothetical CD Spectral Data for a Chiral this compound
| Wavelength (nm) | ΔA (Absorbance Difference) | Cotton Effect | Possible Assignment (Chiral Chromophore) |
| 280 | +0.005 | Positive | Aromatic π→π* transition |
| 350 | -0.002 | Negative | Conjugated system/Carbonyl n→π* |
Note: ΔA values are typically small. These are hypothetical values to illustrate the concept of CD spectroscopy for a chiral molecule.
Chromatographic Methods for Purity Assessment and Isolation of this compound
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for isolating it from reaction mixtures or natural sources. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. iipseries.orgmoravek.comnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both analytical purity assessment and preparative isolation. It employs high pressure to force the mobile phase through a column packed with a stationary phase, achieving high resolution separation. Analytical HPLC can quantify the purity of this compound by measuring the area of its peak relative to impurity peaks. Preparative HPLC can be used to collect pure fractions of the compound. iipseries.orgnih.govrotachrom.comquality-assistance.com
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during isolation. It involves spotting the sample onto a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate and developing it with a solvent. The retention factor (Rf) value is characteristic for a compound under specific conditions. iipseries.orgnih.gov
Other Techniques: Depending on the compound's properties, Gas Chromatography (GC) for volatile compounds, or techniques like Column Chromatography and Vacuum Liquid Chromatography (VLC) may also be employed for isolation. iipseries.orgnih.gov
Table 3.7.1: Hypothetical HPLC Purity Assessment for this compound
| Compound Name | Retention Time (tR) (min) | Area (%) | Purity (%) |
| This compound | 12.5 | 98.2 | 98.2 |
| Impurity A | 8.1 | 1.1 | |
| Impurity B | 15.3 | 0.7 |
Note: These are hypothetical values representing a typical purity assessment. The retention time is dependent on the specific HPLC column and mobile phase used.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying organic compounds, including those with the formula this compound. Typically employed in a reversed-phase mode, HPLC utilizes a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), often run as a gradient to separate compounds based on their polarity. Detection is commonly performed using UV-Vis spectroscopy, leveraging chromophores within the molecule. HPLC is invaluable for identifying and quantifying process-related impurities, degradation products, or isomers that may be present in a synthesized batch of this compound.
Illustrative HPLC Data Table for this compound Analysis
This table presents hypothetical data for a sample of a compound with the formula this compound, highlighting the main peak and potential impurities.
| Peak ID | Retention Time (min) | Compound Identity (Hypothetical) | Area (mAU·s) | Purity (%) |
| 1 | 5.25 | Process Impurity A | 150 | 1.50 |
| 2 | 7.88 | This compound (Main Compound) | 9850 | 98.50 |
| 3 | 9.12 | Process Impurity B | 50 | 0.50 |
| 4 | 11.50 | Degradation Product C | 100 | 1.00 |
| Total | 10150 | 101.50 |
Note: The sum of percentages may exceed 100% due to rounding or the presence of co-eluting peaks not explicitly listed.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the identification and quantification of volatile and semi-volatile organic compounds. For a molecule like this compound, which likely possesses a relatively high molecular weight and may not be sufficiently volatile or thermally stable for direct GC analysis, GC-MS is most effectively applied to detect and characterize volatile impurities. These can include residual solvents from synthesis, low molecular weight by-products, or volatile degradation products. The GC separates the components based on their boiling points and polarity, while the MS provides structural information through fragmentation patterns, allowing for positive identification.
Illustrative GC-MS Data Table for Volatile Impurities in this compound Synthesis
This table provides hypothetical GC-MS data for common volatile impurities that might be encountered during the synthesis of a compound with the formula this compound.
| Peak ID | Retention Time (min) | Identified Impurity (Hypothetical) | Molecular Weight (Da) | Key m/z Fragments |
| 1 | 2.15 | Toluene (B28343) | 92 | 92, 77, 65 |
| 2 | 3.55 | Ethyl Acetate | 88 | 88, 73, 45 |
| 3 | 4.89 | Dichloromethane (B109758) | 84 | 84, 86, 49, 51 |
| 4 | 6.78 | Unknown Volatile By-product | 150 | 150, 105, 77 |
Supercritical Fluid Chromatography (SFC) for this compound Enantiomeric Separation
Supercritical Fluid Chromatography (SFC) is particularly well-suited for the separation of chiral compounds, offering advantages such as rapid analysis, reduced solvent consumption, and unique selectivity compared to HPLC. If a compound with the formula this compound possesses one or more chiral centers, SFC employing chiral stationary phases (CSPs) is an indispensable tool for resolving its enantiomers. The mobile phase typically consists of supercritical carbon dioxide (CO2) modified with a polar co-solvent (e.g., methanol, ethanol). SFC can determine the enantiomeric purity or enantiomeric excess (ee) of a chiral sample, which is critical for pharmaceutical applications where enantiomers can exhibit different biological activities or toxicities.
Illustrative SFC Data Table for Enantiomeric Separation of a Chiral this compound Analogue
This table illustrates hypothetical SFC data for a chiral compound with the formula this compound, showing the separation of its enantiomers.
| Peak ID | Retention Time (min) | Enantiomer Identity (Hypothetical) | Area (mAU·s) | Enantiomeric Excess (ee) (%) |
| 1 | 4.55 | (R)-C18H14BrNO5 | 4800 | 96.0 |
| 2 | 5.80 | (S)-C18H14BrNO5 | 200 | |
| Total | 5000 |
Note: Enantiomeric excess is calculated as ((Area of Major Enantiomer - Area of Minor Enantiomer) / Total Area) * 100.
Compound Identification Table
Based on the executed searches, a specific chemical compound with the formula this compound has been identified as 2-(4-{[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2-methoxyphenoxy)acetic acid chemdiv.comchemdiv.com. Another compound with the same molecular formula is 7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid nih.gov, and 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide vulcanchem.com. Additionally, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1H-indol-2-one also shares this formula a2bchem.com.
Therefore, it is not possible to generate the requested article with specific research findings, data tables, and detailed content for the outlined sections, as this would require fabricating information, which is against the principles of providing accurate and authoritative content.
Computational Chemistry and Theoretical Studies on C18h14brno5
Prediction of Spectroscopic Parameters for C18H14BrNO5 (NMR, IR, UV-Vis)
Computational methods are crucial for predicting and interpreting spectroscopic data, aiding in the characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a significant area of computational chemistry. Techniques such as Density Functional Theory (DFT) and machine learning (ML) models, including Graph Neural Networks (GNNs), are employed to simulate ¹H and ¹³C NMR spectra arxiv.orgarxiv.orgnih.govuni-bonn.de. These methods aim to achieve high accuracy, with reported mean absolute errors (MAEs) for ¹H NMR predictions often below 0.3 ppm and for ¹³C NMR below 3.5 ppm, depending on the method and dataset arxiv.orgarxiv.orgnih.govuni-bonn.de. While DFT-based methods can be accurate, their computational cost can be high, necessitating careful selection of basis sets and functionals arxiv.orguni-bonn.de. ML approaches, particularly GNNs, show promise in improving prediction accuracy and efficiency, especially for complex datasets or for predicting 2D NMR spectra like HSQC arxiv.orgarxiv.org.
Infrared (IR) Spectroscopy: Computational IR spectroscopy, often involving normal mode analysis and DFT calculations, is used to predict vibrational frequencies and assign absorption bands diva-portal.orgcore.ac.uklibretexts.orgresearchgate.net. These calculations help in understanding molecular structure, functional groups, and intermolecular interactions. For instance, DFT calculations can simulate IR spectra, providing insights into vibrational modes and their contributions to specific spectral regions diva-portal.orgcore.ac.uklibretexts.orgresearchgate.net. The accuracy of these predictions is influenced by the chosen functional, basis set, and the inclusion of effects like transition dipole coupling or solvent models diva-portal.orgcore.ac.uklibretexts.orgsciforum.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra is vital for understanding electronic transitions, photostability, and for use in Quantitative Structure-Activity Relationship (QSAR) modeling computabio.comresearchgate.net. Computational methods, including DFT and machine learning, are utilized to predict absorption wavelengths (λmax) computabio.comresearchgate.netgithub.commdpi.comresearchgate.net. Benchmarking studies evaluate various DFT functionals and wavefunction methods to determine their predictive power for UV-Vis spectra, with functionals like B2PLYP showing high accuracy researchgate.net. Machine learning models, such as convolutional neural networks (CNNs), are also being developed to enhance the accuracy of UV-Vis spectral predictions github.commdpi.com.
Table 4.3.1: Representative Computational Spectroscopic Prediction Methods
| Spectroscopic Technique | Computational Method(s) | Key Metrics/Outputs | References |
| NMR | DFT, Graph Neural Networks (GNNs), HOSE codes | Chemical Shifts (¹H, ¹³C), MAE, RMSE | arxiv.orgarxiv.orgnih.govuni-bonn.de |
| IR | DFT, Normal Mode Analysis, Density Functional Theory | Vibrational Frequencies, Band Assignments | diva-portal.orgcore.ac.uklibretexts.orgresearchgate.netsciforum.net |
| UV-Vis | DFT, Machine Learning (CNNs), Wavefunction Methods | Absorption Wavelengths (λmax), Excitation Energies | computabio.comresearchgate.netgithub.commdpi.comresearchgate.net |
Reaction Mechanism Elucidation via Computational Transition State Analysis for this compound
Understanding reaction mechanisms is fundamental in chemistry, and computational transition state analysis plays a pivotal role. Density Functional Theory (DFT) is a widely adopted method for this purpose, enabling the identification of stable structures, intermediates, and transition states sciforum.netmdpi.comnih.govmit.eduaps.orgsciencedaily.comescholarship.orgfrontiersin.orgoregonstate.edu.
DFT and Transition States: DFT calculations allow for the optimization of molecular geometries to find minima (reactants, products, intermediates) and saddle points (transition states) on the potential energy surface sciforum.netmdpi.commit.eduaps.orgsciencedaily.comfrontiersin.org. Transition states represent the highest energy point along a reaction pathway and are crucial for determining reaction rates and mechanisms mit.eduaps.orgsciencedaily.com. Advanced computational techniques, including machine learning, are being developed to accelerate the identification of transition states, reducing the significant computational costs associated with traditional methods like the Nudged Elastic Band (NEB) method mit.edusciencedaily.comchemrxiv.org. These new methods aim to achieve high reliability and significantly reduce computational time, potentially by 50-70% sciencedaily.com.
Mechanism Proposals: Computational studies can explore multiple proposed reaction pathways, comparing their activation energies and identifying the most plausible mechanism mdpi.comescholarship.orgfrontiersin.org. For example, DFT has been used to analyze the Thorpe reaction mechanism, comparing different proposals and identifying the most probable ionic pathway mdpi.com. Similarly, studies on the Minisci reaction utilize DFT to probe the stereochemistry-determining step, revealing unexpected modes of deprotonation nih.gov.
Table 4.4.1: Computational Approaches for Reaction Mechanism Elucidation
| Aspect of Study | Computational Methods | Key Outputs / Analysis | References |
| Mechanism Elucidation | DFT, Transition State Theory, Nudged Elastic Band (NEB) | Reaction Pathways, Intermediates, Transition States | sciforum.netmdpi.commit.eduaps.orgsciencedaily.comescholarship.orgfrontiersin.org |
| Kinetic Analysis | DFT, Activation Energy Calculation | Activation Energies, Reaction Rates | sciforum.netmdpi.comaps.orgescholarship.org |
| Thermodynamic Analysis | DFT, Energy Calculations | Reaction Energies, Stability of Intermediates | sciforum.netmdpi.comaps.orgescholarship.org |
| Accelerated TS Search | Machine Learning (e.g., DeePMD, NequIP), Deep Learning | Reduced Computational Cost, Faster TS Identification | mit.edusciencedaily.comchemrxiv.org |
In Silico Design and Virtual Screening of this compound Analogues
The design and screening of molecular analogues are cornerstones of modern drug discovery and materials science, heavily relying on computational approaches.
In Silico Design: This involves the rational design of new molecules based on the structural features of a lead compound, such as this compound. Strategies may include modifying functional groups, altering the core scaffold, or introducing specific pharmacophores to enhance desired properties or activities ijdrt.comcache-challenge.orgvjs.ac.vnreddit.com. Computational tools facilitate the exploration of chemical space to generate novel molecular structures with predicted favorable characteristics.
Virtual Screening: Virtual screening (VS) is a computational technique used to efficiently search large databases of compounds to identify those most likely to bind to a specific target or possess desired properties ijdrt.comcache-challenge.orgvjs.ac.vnreddit.comcache-challenge.orguu.nl. Two primary approaches are structure-based virtual screening (SBVS), which uses the 3D structure of a target, and ligand-based virtual screening (LBVS), which relies on the properties of known active ligands ijdrt.comvjs.ac.vnuu.nl. Techniques like molecular docking predict binding orientations and affinities, while pharmacophore modeling identifies key molecular features required for activity ijdrt.comcache-challenge.orgvjs.ac.vncache-challenge.orguu.nl. Machine learning and AI are increasingly integrated into VS workflows to improve hit identification and prioritization github.comijdrt.comcache-challenge.orgcache-challenge.org.
Table 4.5.1: In Silico Design and Virtual Screening Methodologies
| Approach | Computational Techniques | Purpose | References |
| In Silico Design | Molecular modeling, De novo design, Structure-based design | Generating novel molecules with desired properties | ijdrt.comcache-challenge.orgreddit.com |
| Virtual Screening (VS) | Molecular Docking, Pharmacophore Modeling, Ligand-based VS (LBVS), Structure-based VS (SBVS) | Identifying potential drug candidates or active compounds | ijdrt.comcache-challenge.orgvjs.ac.vnreddit.comcache-challenge.orguu.nl |
| Advanced VS Integration | Machine Learning (ML), Artificial Intelligence (AI) | Enhancing hit identification, prioritizing compounds, accelerating discovery | github.comijdrt.comcache-challenge.orgcache-challenge.org |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling establish mathematical relationships between a molecule's structure and its biological activity (QSAR) or physical/chemical properties (QSPR) researchgate.netfrontiersin.orgmdpi.complos.orgnih.govneovarsity.orgresearchgate.netnih.govecetoc.orgitrcweb.org. These models are powerful tools for predicting the behavior of new compounds and guiding molecular design.
Model Development: QSAR/QSPR models are built using datasets of known compounds and their associated properties or activities. The process involves:
Data Collection: Gathering experimental data for a set of molecules.
Descriptor Calculation: Generating numerical descriptors (e.g., physicochemical, topological, electronic) that represent the molecular structure researchgate.netfrontiersin.orgmdpi.comnih.govneovarsity.orgitrcweb.org.
Model Training: Employing statistical methods or machine learning algorithms (e.g., linear regression, support vector machines, random forests, neural networks) to establish a correlation between descriptors and the target property/activity frontiersin.orgmdpi.complos.orgnih.govneovarsity.orgresearchgate.netecetoc.org.
Validation: Rigorously testing the model's predictive ability using internal (e.g., cross-validation) and external datasets frontiersin.orgplos.orgnih.govresearchgate.net.
Applications: QSAR/QSPR models are widely applied in drug discovery for predicting activity, toxicity, and pharmacokinetic properties (ADMET) frontiersin.orgmdpi.comnih.govecetoc.orgitrcweb.org. They are also used in materials science, environmental science, and other fields to predict properties such as solubility, reactivity, and degradability frontiersin.orgmdpi.comresearchgate.net. For instance, QSPR models can predict UV absorbance, which is useful for HPLC detection and photostability assessments computabio.comresearchgate.net. Machine learning techniques are increasingly integrated into QSAR/QSPR workflows to develop more accurate and robust predictive models frontiersin.orgmdpi.comnih.govresearchgate.netecetoc.org.
Table 4.6.1: Components and Applications of QSAR/QSPR Modeling
| Component/Application | Description | Examples of Methods/Tools | References |
| Model Development | |||
| Descriptors | Numerical representations of molecular structure and properties (e.g., electronic, steric, topological) | Molecular fingerprints, Physicochemical properties, 3D descriptors | researchgate.netfrontiersin.orgmdpi.comnih.govneovarsity.orgitrcweb.org |
| Algorithms | Statistical methods and machine learning for correlation analysis | Linear Regression (MLR), Support Vector Machines (SVM/SVR), Random Forest (RF), Neural Networks (ANNs), Genetic Function Approximation (GFA) | frontiersin.orgmdpi.complos.orgnih.govneovarsity.orgresearchgate.netecetoc.org |
| Validation | Assessing model reliability and predictive power | Cross-validation, Leave-one-out (LOO), Y-randomization, External validation, R², Q², RMSE | frontiersin.orgplos.orgnih.govresearchgate.net |
| Applications | |||
| Drug Discovery | Predicting biological activity, ADMET properties, toxicity | Lead optimization, Virtual screening support | frontiersin.orgnih.govecetoc.org |
| Property Prediction | Predicting physical and chemical properties (e.g., UV absorbance, solubility, reactivity, degradability) | UV-Vis spectrum prediction, Environmental fate modeling | computabio.comresearchgate.netfrontiersin.orgresearchgate.net |
| Materials Science | Designing materials with specific properties | Polymer properties prediction | plos.orgnih.gov |
Compound List:
this compound
Chemical Reactivity and Mechanistic Investigations of C18h14brno5
Acid-Base Chemistry and pKa Determination for C18H14BrNO5
The acidic properties of compounds with the formula this compound can be quantified by their acid dissociation constants (pKa). Available data indicates that these compounds can exhibit acidic characteristics. For instance, one identified compound, 2-(4-{[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2-methoxyphenoxy)acetic acid, has a reported pKa of 3.16 chemdiv.com. Another compound, identified under the ChEMBL ID CHEMBL351558, shows a calculated acidic pKa of 3.76 and a basic pKa of 1.56 ebi.ac.uk. These values suggest that compounds with this molecular formula can act as weak acids in aqueous solutions. The pKa value is a critical parameter that influences a molecule's ionization state, solubility, and reactivity in different chemical environments organicchemistrydata.orgrwu.edu.
Table 5.1.1: pKa Values for Compounds with Molecular Formula this compound
| Compound Identifier / Name | pKa (Acidic) | pKa (Basic) | Reference |
| 2-(4-{[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2-methoxyphenoxy)acetic acid chemdiv.com | 3.16 | N/A | chemdiv.com |
| CHEMBL351558 ebi.ac.uk | 3.76 | 1.56 | ebi.ac.uk |
Redox Chemistry of this compound
Electrochemical Characterization of this compound
No specific studies on the electrochemical characterization of this compound were identified in the provided search results. Electrochemical characterization typically involves techniques like cyclic voltammetry to probe electron transfer processes and determine potential-dependent behavior researchgate.netindexcopernicus.com.
Investigation of Reduction and Oxidation Potentials of this compound
Detailed investigations into the specific reduction and oxidation potentials for compounds with the molecular formula this compound were not found within the scope of the provided search results.
Photochemical Reactivity and Photodegradation Pathways of this compound
No specific research findings detailing the photochemical reactivity or photodegradation pathways of compounds with the molecular formula this compound were identified in the provided search results. Photochemical studies typically investigate how molecules interact with light, leading to reactions or decomposition.
Hydrolysis and Solvolysis Kinetics of this compound
Specific research detailing the hydrolysis or solvolysis kinetics of compounds with the molecular formula this compound was not identified within the provided search results. Hydrolysis and solvolysis are chemical processes where a compound reacts with water or a solvent, respectively, often leading to its breakdown. Kinetic studies in this area typically involve monitoring the reaction rate under various conditions (e.g., pH, temperature, solvent composition) to understand the reaction mechanisms and predict stability nih.govnih.gov.
Compound List:
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide vulcanchem.com
2-(4-{[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2-methoxyphenoxy)acetic acid chemdiv.com
CHEMBL351558
Interactions of this compound with Electrophiles and Nucleophiles
The provided search results offer general explanations of electrophile-nucleophile interactions and their significance in organic chemistry and biological systems researchgate.netrsc.orgyoutube.comnih.govbyjus.com. However, no specific studies or experimental data detailing the interactions of this compound with electrophiles or nucleophiles were found. Therefore, a detailed discussion or data table on this topic for this compound cannot be generated from the available information.
Structure Property Relationships and Potential Research Applications of C18h14brno5
Exploration of C18H14BrNO5 as a Synthetic Building Block for Complex Molecules
Compounds with the molecular formula this compound, particularly those incorporating reactive functional groups and aromatic systems, can serve as valuable synthetic intermediates. The presence of a bromine atom on an aromatic ring or as part of a functional group (e.g., bromomethyl) often facilitates participation in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures google.comchemrxiv.org. For instance, brominated aromatic compounds are critical intermediates in the synthesis of pharmaceuticals and advanced materials .
The identified compounds often feature multiple functional groups, such as carboxylic acids, amides, ethers, and heterocyclic cores (e.g., quinoline (B57606), coumarin (B35378), indole). These groups offer additional sites for chemical modification. For example, carboxylic acid moieties can be esterified, reduced, or converted into amides, while coumarin derivatives, known for their versatility, can act as starting points for synthesizing various heterocyclic systems nih.govrsc.orgfrontiersin.orgnih.gov. The specific arrangement of these functional groups within a this compound structure can direct regioselectivity and stereoselectivity in subsequent synthetic transformations, making them attractive for targeted synthesis of complex organic molecules.
This compound in Materials Science Research
The structural complexity and the presence of bromine and oxygen functionalities within compounds of the formula this compound suggest potential applications in materials science, particularly in areas leveraging their electronic and optical properties.
Integration of this compound into Polymeric Structures
While direct research on the incorporation of specific this compound compounds into polymeric structures is limited, the presence of reactive functional groups, such as carboxylic acids, could theoretically allow for their integration into polymer backbones or side chains through esterification or amidation reactions. Brominated aromatic compounds, in general, can be used as monomers or cross-linking agents in the synthesis of specialized polymers, potentially imparting flame retardancy or modifying electronic properties. Stilbene (B7821643) derivatives, which share aromatic ring systems with some this compound compounds, are known precursors for materials used in optical applications wikipedia.org.
This compound as a Component in Organic Semiconductors
The extended π-conjugated systems present in some this compound structures, such as those based on stilbene or coumarin scaffolds, are characteristic of molecules used in organic electronics. Stilbene derivatives, for example, are recognized for their photophysical properties and have found applications in light-emitting diodes (LEDs) and optical brighteners chemrxiv.orgwikipedia.org. The bromine substituent can influence the electronic properties, such as HOMO-LUMO energy levels, and can also be a site for further functionalization via cross-coupling reactions to append charge-transporting units like triphenylamine, potentially enhancing fluorescence emissions chemrxiv.org. The quinoline and indole (B1671886) moieties found in other this compound compounds also represent conjugated systems that could be explored for semiconducting or charge-transporting properties.
Luminescent Properties of this compound and Its Derivatives
Many organic molecules featuring extended aromatic and heterocyclic systems, particularly coumarins and stilbenes, exhibit luminescence chemrxiv.orgnih.govfrontiersin.orgwikipedia.org. Coumarin derivatives are well-known for their fluorescent properties and are utilized as fluorescent probes and sensors in various analytical and biological applications nih.govfrontiersin.org. Similarly, stilbene derivatives are investigated for their optical properties, including fluorescence, with modifications like bromine and methoxy (B1213986) substituents influencing these characteristics chemrxiv.orgontosight.ai. The specific this compound compounds containing these chromophoric units are thus candidates for investigation into their photoluminescent behavior, potentially leading to applications in organic light-emitting diodes (OLEDs), fluorescent dyes, or bio-imaging agents.
This compound as a Probe for Molecular Recognition Studies (In Vitro/In Silico)
The structural diversity of compounds with the this compound formula, often featuring polar functional groups and aromatic systems, makes them candidates for studies in molecular recognition. Molecular recognition relies on specific interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, between molecules nih.gov.
Binding Interactions of this compound with Model Receptors
The potential biological activities associated with brominated aromatic compounds, including those with quinoline, coumarin, and indole scaffolds, suggest that this compound derivatives might engage in specific binding interactions with biological targets chemrxiv.orgfrontiersin.orgontosight.aiescholarship.orgcore.ac.uk. For instance, compounds with similar structural motifs have been studied for their interactions with DNA, acting as intercalators or groove binders, and for their ability to inhibit enzymes or interact with cellular receptors ontosight.ainih.gov.
The presence of a bromine atom can influence lipophilicity and electronic distribution, potentially enhancing binding affinity to hydrophobic pockets in proteins or specific DNA sequences vulcanchem.com. Similarly, the methoxy groups and carboxylic acid functionalities can participate in hydrogen bonding or electrostatic interactions, further contributing to specific binding events chemdiv.comvulcanchem.com. Computational methods (in silico) can be employed to predict binding modes and affinities of these molecules with various protein targets or nucleic acids, complementing experimental (in vitro) studies. For example, studies on related compounds have explored their binding to DNA using techniques like isothermal titration calorimetry and viscometry nih.gov, and their antiproliferative effects often stem from interactions with cellular pathways escholarship.org.
Compound Name List
7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid
9-(6-bromo-1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro ontosight.aidioxino[2,3-g]quinolin-7(6H)-one
2-(4-{[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2-methoxyphenoxy)acetic acid
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Environmental Transformation and Fate of C18h14brno5
Future Directions and Emerging Research Avenues for C18h14brno5
Development of More Sustainable and Atom-Economical Syntheses of C18H14BrNO5
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For a compound like this compound, developing sustainable and atom-economical synthetic routes is a primary objective. Current synthetic methods may rely on traditional bromination techniques that can be hazardous and generate significant waste. Future research should focus on alternative, eco-friendly approaches.
One promising avenue is the use of greener brominating agents. Traditional methods often employ elemental bromine, which is highly toxic and corrosive. Research into milder and more selective brominating agents could significantly improve the safety and environmental profile of the synthesis. Additionally, exploring catalytic methods, particularly those involving transition metals or organocatalysts, could lead to more efficient and selective reactions, minimizing the formation of byproducts.
The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding factor. This involves designing synthetic pathways that avoid the use of protecting groups and minimize the number of synthetic steps. The adoption of alternative energy sources, such as microwave irradiation or mechanochemistry, could also contribute to more sustainable synthetic protocols by reducing reaction times and energy consumption.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | Traditional Synthesis | Proposed Green Synthesis |
| Brominating Agent | Elemental Bromine (Br2) | N-Bromosuccinimide (NBS) with a catalyst |
| Solvent | Chlorinated Solvents | Bio-based solvents (e.g., 2-MeTHF) |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Atom Economy | Moderate | High |
| Waste Generation | High | Low |
Advanced Characterization Techniques for Dynamic Processes Involving this compound
A comprehensive understanding of the dynamic behavior of this compound at the molecular level is crucial for its potential applications. While standard characterization techniques provide static structural information, future research will necessitate the use of advanced methods to probe its dynamic processes.
Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, can provide invaluable insights into the excited-state dynamics of this compound. This is particularly relevant if the compound exhibits photoactive properties. Understanding how the molecule behaves upon absorption of light is fundamental to designing applications in areas like photochemistry or materials science.
Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR and solid-state NMR, can elucidate the conformational dynamics and intermolecular interactions of this compound in different environments. These techniques can provide detailed information about the molecule's three-dimensional structure and how it changes over time, which is essential for understanding its reactivity and interactions with other molecules. The use of ultrahigh-resolution mass spectrometry can also aid in the identification of transient intermediates and degradation products, providing a more complete picture of its chemical behavior. semanticscholar.org
Rational Design of this compound Analogs with Tuned Chemical Reactivity
The chemical reactivity of this compound can be systematically modified through the rational design of its analogs. wikipedia.org By strategically altering the substituents on the aromatic rings or modifying the core structure, it is possible to fine-tune its electronic and steric properties, thereby influencing its reactivity.
Computational chemistry will play a pivotal role in this endeavor. Density functional theory (DFT) calculations can be employed to predict how different functional groups will affect the molecule's properties, such as its electron density distribution, orbital energies, and reactivity indices. This in-silico screening approach allows for the prioritization of synthetic targets, saving significant time and resources.
For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the aromatic rings towards electrophilic or nucleophilic attack. Similarly, altering the steric bulk around the reactive sites can enhance the selectivity of certain reactions. The goal is to create a library of this compound analogs with a wide range of chemical reactivities, enabling the selection of the most suitable compound for a specific application.
Table 2: Predicted Effects of Substituents on the Reactivity of this compound Analogs
| Substituent | Position | Predicted Effect on Reactivity |
| -NO2 | para to Bromine | Increased electrophilicity |
| -OCH3 | ortho to Bromine | Increased nucleophilicity |
| -CF3 | meta to Bromine | Decreased reactivity |
Exploration of this compound in Emerging Areas of Chemical Physics
The unique combination of a bromine atom and a relatively large organic framework in this compound makes it an interesting candidate for exploration in emerging areas of chemical physics. The presence of the heavy bromine atom can induce significant spin-orbit coupling, which could lead to interesting photophysical properties, such as enhanced intersystem crossing and phosphorescence.
This opens up possibilities for its use in applications such as organic light-emitting diodes (OLEDs), photodynamic therapy, or as a sensitizer (B1316253) in photochemical reactions. Investigating its behavior in different condensed phases, such as thin films or as a dopant in polymer matrices, could reveal novel material properties.
Furthermore, the study of its intermolecular interactions, particularly halogen bonding involving the bromine atom, is a burgeoning field of research. Halogen bonds are non-covalent interactions that can play a crucial role in crystal engineering, molecular recognition, and self-assembly processes. Understanding and harnessing these interactions could lead to the development of new functional materials based on this compound.
Integration of Artificial Intelligence and Machine Learning in this compound Research
For property prediction, quantitative structure-activity relationship (QSAR) models can be developed using ML to correlate the structural features of this compound analogs with their chemical and physical properties. nih.gov This allows for the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics.
Furthermore, AI can be employed to analyze complex spectroscopic data, aiding in the interpretation of spectra and the identification of unknown compounds. As the volume and complexity of chemical data continue to grow, the integration of AI and ML will be indispensable for extracting meaningful insights and driving innovation in the study of compounds like this compound. nih.govnih.gov
Conclusion
Synthesis of Key Findings on C18H14BrNO5
The chemical formula this compound corresponds to several isomeric compounds, with research primarily focused on derivatives of chromene and indole (B1671886). One notable isomer is N-(4-bromo-2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide .
Synthesis and Structure: The synthesis of chromone-3-carboxamide derivatives, such as N-(4-bromo-2,5-dimethoxyphenyl)-2-oxochromene-3-carboxamide, typically involves a multi-step process. A common route begins with the Vilsmeier-Haack formylation of corresponding 2-hydroxyacetophenones to yield chromone-3-carbaldehydes. These intermediates are then oxidized to form chromone-3-carboxylic acids. Subsequent treatment with a halogenating agent like thionyl chloride produces the acyl chloride, which can then be reacted with an appropriate amine, in this case, 4-bromo-2,5-dimethoxyaniline, to afford the final carboxamide product. researchgate.net
Green chemistry approaches for the synthesis of the core chromene structure have also been explored, utilizing methods such as microwave and ultrasound-assisted synthesis to reduce environmental impact. nih.govnih.gov
Chemical and Biological Properties: Structurally, this compound is characterized by the presence of a chromene or indole backbone, a bromine substituent, and various other functional groups that contribute to its chemical reactivity and biological activity. The presence of the amide linkage is a key feature in many biologically active molecules.
Research into the biological activities of this class of compounds has unveiled a range of potential therapeutic applications. Derivatives of chromene-3-carboxamide have been investigated for their potential as:
Monoamine Oxidase (MAO) Inhibitors: Certain 2H-chromene-3-carboxamide derivatives have shown inhibitory activity against MAO-A and MAO-B, suggesting potential applications in the treatment of neurological disorders. nih.gov
Antioxidant and Antibacterial Agents: Indolyl-4H-chromene-3-carboxamides, synthesized through one-pot, three-component reactions, have demonstrated both antioxidant and antibacterial properties. rsc.org
Anti-inflammatory, Anti-trypanosomal, and Cytotoxic Agents: Various chromone (B188151) derivatives have been evaluated for these biological activities, indicating a broad spectrum of potential pharmacological uses. researchgate.net
The following table provides a summary of the key properties of a representative this compound isomer.
| Property | Data |
| Molecular Formula | This compound |
| Molecular Weight | 404.22 g/mol |
| General Class | Chromene-3-carboxamide |
| Potential Biological Activities | MAO inhibition, Antioxidant, Antibacterial, Anti-inflammatory |
Broader Implications of this compound Research for Chemical Science
The study of this compound and its isomers holds wider significance for several areas of chemical science:
Medicinal Chemistry: The diverse biological activities exhibited by this molecular scaffold highlight its potential as a source of lead compounds for drug discovery. The ability to readily modify the core structure allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing therapeutic efficacy and reducing side effects.
Synthetic Methodology: The synthesis of this compound derivatives often serves as a platform for the development of novel and more efficient synthetic methods. The increasing emphasis on green chemistry in these syntheses contributes to the broader goal of sustainable chemical manufacturing. nih.govnih.gov
Materials Science: While less explored, the photophysical properties of chromene derivatives suggest potential applications in the development of new functional materials, such as fluorescent probes or organic light-emitting diodes (OLEDs).
Identification of Knowledge Gaps and Recommendations for Future Research on this compound
Despite the promising findings, significant knowledge gaps remain in the understanding of this compound. Future research should focus on the following areas:
Detailed Physicochemical and Spectroscopic Characterization: There is a lack of comprehensive, publicly available data on the specific physicochemical properties (e.g., melting point, solubility) and detailed spectroscopic data (NMR, IR, Mass Spectrometry) for specific this compound isomers. A systematic study to fully characterize these compounds is warranted.
Elucidation of Mechanisms of Action: While several biological activities have been identified, the precise molecular mechanisms underlying these effects are often not fully understood. Further research is needed to identify the specific cellular targets and signaling pathways modulated by these compounds.
Structure-Activity Relationship (SAR) Studies: A more systematic investigation into the structure-activity relationships of this compound derivatives is crucial. This would involve the synthesis and biological evaluation of a wider range of analogues to identify the key structural features responsible for their activity and selectivity.
Environmental Fate and Toxicology: There is a significant lack of information regarding the environmental persistence, biodegradation, and potential ecotoxicity of this compound and its derivatives. Given the presence of a brominated aromatic ring, which can be a feature of persistent organic pollutants, studies in this area are essential to ensure the environmental safety of any potential applications. nih.govmdpi.com
Exploration of Novel Applications: The potential of this compound isomers in fields beyond medicine, such as materials science and agrochemicals, remains largely unexplored and represents a promising avenue for future research.
Q & A
Q. How can researchers balance open data sharing with intellectual property concerns for novel C₁₈H₁₄BrNO₅ derivatives?
- Methodological Answer :
- Controlled Access : Deposit raw data in repositories like Zenodo with embargo periods.
- Material Transfer Agreements (MTAs) : Use MTAs for sharing novel compounds with collaborators.
- Selective Disclosure : Publish synthetic routes without divulging proprietary optimization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
